molecular formula C9H7Cl2NO4 B1462333 Ethyl 2,5-dichloro-4-nitrobenzoate CAS No. 1806367-58-7

Ethyl 2,5-dichloro-4-nitrobenzoate

Cat. No.: B1462333
CAS No.: 1806367-58-7
M. Wt: 264.06 g/mol
InChI Key: MOADXHNWWYOLSL-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol. It belongs to the family of nitro compounds and is typically found as a white to light tan powder

Preparation Methods

The synthesis of Ethyl 2,5-dichloro-4-nitrobenzoate can be achieved through a multi-step process involving several key reactions. One common synthetic route includes the following steps :

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the resulting nitro compound with ethanol in the presence of an acid catalyst to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including :

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and chloro groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,5-dichloro-4-nitrobenzoate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dichloro-4-nitrobenzoate involves its interaction with specific molecular targets and pathways . The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro groups enhance the compound’s reactivity, allowing it to participate in various substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid and ethanol.

Comparison with Similar Compounds

Ethyl 2,5-dichloro-4-nitrobenzoate can be compared with other similar compounds, such as :

    Ethyl 2,4-dichloro-5-nitrobenzoate: Similar in structure but with different positions of the chloro and nitro groups, leading to different reactivity and applications.

    Ethyl 3,5-dichloro-4-nitrobenzoate:

    Ethyl 2,5-dichloro-3-nitrobenzoate: Differing in the position of the nitro group, affecting its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2,5-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADXHNWWYOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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